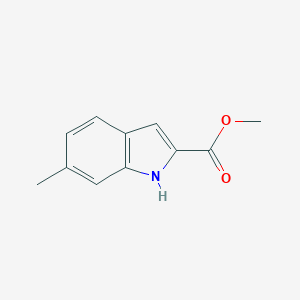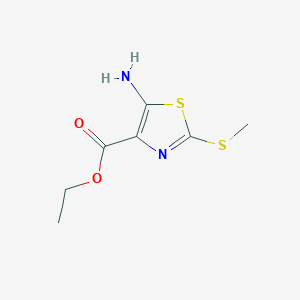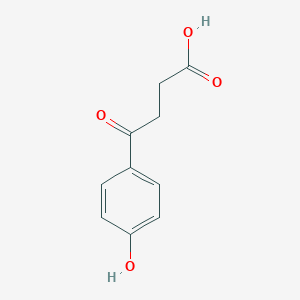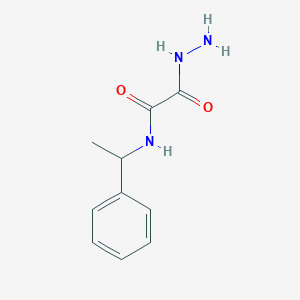
2-(3,5-Di-tert-butylphenyl)acetic acid
Descripción general
Descripción
“2-(3,5-Di-tert-butylphenyl)acetic acid” is an organic compound with the molecular formula C16H24O2 and a molecular weight of 248.36 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(3,5-Di-tert-butylphenyl)acetic acid” consists of a carboxylic acid group attached to a phenyl ring, which is further substituted with two tert-butyl groups .
Aplicaciones Científicas De Investigación
Organic Synthesis and Protecting Groups
The 3,5-di-tert-butylphenyl (DtBuP) group serves as an effective protecting group in organic synthesis. By attaching this group to specific functional moieties, chemists can kinetically stabilize reactive intermediates during multi-step reactions. For instance, it has been employed in the isolation of a stabilized 2,6-naphthoquinone derivative .
Cross-Coupling Reactions and Medicinal Chemistry
Alkylboronic acids, including 2-(3,5-Di-tert-butylphenyl)acetic acid, play a crucial role in cross-coupling reactions. These reactions allow the construction of complex molecules by coupling two different fragments. In medicinal chemistry, alkylboronic acids are used to prepare drug molecules via Suzuki-Miyaura or Negishi coupling reactions. Their versatility makes them valuable tools for drug discovery .
Signaling Pathways and Biological Studies
Researchers have explored the impact of 2-(3,5-Di-tert-butylphenyl)acetic acid on cellular signaling pathways. It may modulate kinases, proteases, and other enzymes involved in cell regulation. Investigating its effects on apoptosis, chromatin modification, and metabolism provides insights into potential therapeutic targets .
Materials Science and Polymer Chemistry
The bulky tert-butyl groups in this compound contribute to steric hindrance, affecting its behavior in materials science. Researchers have studied its use as a monomer in polymerization reactions. By incorporating it into polymer chains, they can tailor material properties such as solubility, thermal stability, and mechanical strength .
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry explores non-covalent interactions between molecules. 2-(3,5-Di-tert-butylphenyl)acetic acid can act as a host molecule, forming inclusion complexes with guest molecules. These interactions are relevant in areas like molecular recognition, drug delivery, and catalysis .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,5-ditert-butylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-15(2,3)12-7-11(9-14(17)18)8-13(10-12)16(4,5)6/h7-8,10H,9H2,1-6H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMXJSLQKJJZSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CC(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429104 | |
| Record name | 2-(3,5-ditert-butylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Di-tert-butylphenyl)acetic acid | |
CAS RN |
42288-54-0 | |
| Record name | 3,5-Bis(1,1-dimethylethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42288-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-ditert-butylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



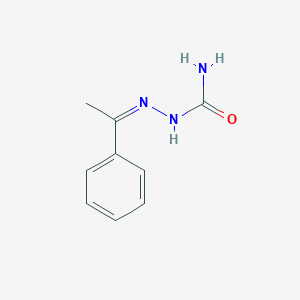

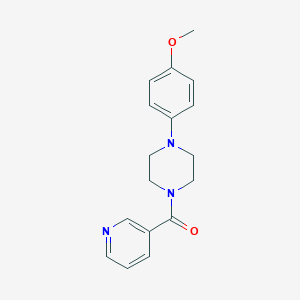
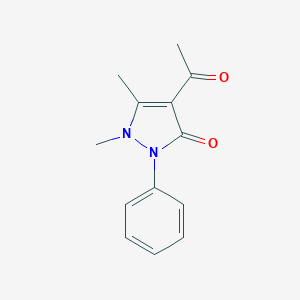
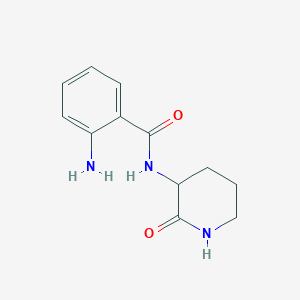


![Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]-](/img/structure/B188948.png)
